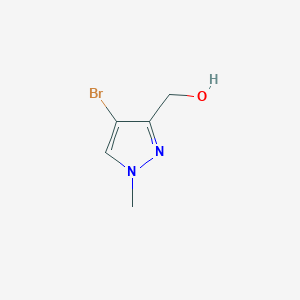
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated heterocycles is a topic of interest due to their potential biomedical applications. In the first paper, an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid is described. This process yields a compound with a bromophenyl group, which is structurally related to the compound of interest. The synthesis is performed in n-PrOH with sodium bromide and results in good yield, indicating a potentially efficient pathway for creating similar brominated compounds .
Molecular Structure Analysis
The structure of the synthesized compound in the first paper is confirmed using various spectroscopic methods, including mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, as well as X-ray analysis. These techniques are essential for determining the molecular structure and confirming the identity of such compounds. The detailed structural analysis ensures the correct placement of the bromine atom and other substituents on the heterocyclic framework .
Chemical Reactions Analysis
The second paper discusses the reactivity of a brominated compound, 4-Bromo-1,6-methano annulene-3-carbaldehyde, with dinucleophiles to produce heteroannulated compounds containing various heterocyclic rings, including pyrazole. The reaction with tert-butylhydrazine leads to an unusual Michael-addition-dehydrogenation sequence, resulting in the anellation of a pyrazole ring. This indicates that brominated compounds can undergo complex reactions leading to the formation of diverse heterocyclic structures, which could be relevant for the synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, they do provide information on the properties of structurally related brominated compounds. These compounds typically exhibit significant reactivity due to the presence of the bromine atom, which can participate in various chemical reactions. The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the bromine atom and the hydroxymethyl group. The chemical properties, including reactivity in nucleophilic substitution or participation in coupling reactions, can be inferred from the behavior of similar compounds discussed in the papers .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Pyrazoles, including derivatives like (4-bromo-1-methyl-1H-pyrazol-3-yl)methanol, have been extensively studied for their biological activities, offering a wide array of applications in agrochemical and pharmaceutical contexts. The synthesis of novel pyrazole derivatives under microwave conditions has led to compounds with promising herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. These findings underline the significance of pyrazole-based compounds in developing new therapeutic agents and agricultural chemicals (Sheetal et al., 2018).
Methanol-Based Energy Systems
Research into methanol's thermal energy transport systems, particularly focusing on its synthesis and decomposition reactions, highlights its potential in energy conservation and environmental protection. Methanol serves as a pivotal molecule in recovering wasted or unused discharged heat from industrial sources, thereby addressing thermal energy demands in residential and commercial areas through chemical reactions. This application emphasizes the role of methanol and its derivatives in innovative energy transfer systems, contributing to sustainable energy solutions (Qiusheng Liu et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-2-4(6)5(3-9)7-8/h2,9H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLJTFTVBZOCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640418 |
Source


|
| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
CAS RN |
915707-65-2 |
Source


|
| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














